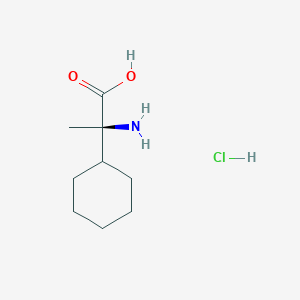

(2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride

Descripción general

Descripción

(2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO2 and its molecular weight is 207.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(2R)-2-amino-2-cyclohexylpropanoic acid hydrochloride, often referred to as cyclohexyl alanine, is a cyclic amino acid derivative that has garnered interest in biochemical and pharmacological research. This compound exhibits a range of biological activities, primarily through its interactions with various molecular targets, influencing numerous metabolic pathways and cellular processes.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₅ClN₂O₂

- Molecular Weight : 192.68 g/mol

- CAS Number : 6635-13-8

The unique cyclohexyl group in its structure contributes to its distinct biological properties, allowing it to interact with specific receptors and enzymes.

Target Interactions

The primary target of (2R)-2-amino-2-cyclohexylpropanoic acid is the Voltage-gated calcium channel alpha-2/delta-1 (CACNA2D1) . This compound acts as an inhibitor of this channel, which plays a crucial role in various physiological processes including neurotransmission and muscle contraction.

Biochemical Pathways Affected

The compound influences several important biochemical pathways:

- MAPK Signaling Pathway : Involved in cell growth and differentiation.

- Cardiac Muscle Contraction : Impacts heart function and rhythm.

- Adrenergic Signaling : Modulates responses to stress hormones.

- Oxytocin Signaling Pathway : Affects social behaviors and reproductive functions.

These interactions can lead to significant effects on cellular metabolism and homeostasis, particularly in cardiac and neuronal tissues .

Cellular Impact

Research indicates that this compound can modulate:

- Gene Expression : Influences genes related to amino acid metabolism and transport.

- Cell Signaling : Affects pathways critical for cellular growth and differentiation.

These effects are vital for maintaining cellular function and may contribute to therapeutic applications in conditions such as heart disease and neurological disorders.

Pharmacokinetics

The compound is distributed widely throughout the body, affecting both intravascular and extravascular compartments. Its pharmacokinetic profile suggests a potential for significant bioavailability, which is crucial for its therapeutic efficacy .

Case Studies and Research Findings

Recent studies have explored the potential therapeutic applications of this compound:

-

Neuroprotective Effects : Research indicates that the compound may offer neuroprotective benefits by inhibiting excitotoxicity in neuronal cells, suggesting its use in neurodegenerative diseases.

- Study Reference : A study demonstrated that treatment with this compound reduced neuronal death in models of oxidative stress, indicating its potential as a neuroprotective agent.

-

Cardiovascular Applications : The inhibition of CACNA2D1 by this compound has been linked to improved cardiac function in models of heart failure.

- Study Reference : Clinical trials are ongoing to assess the efficacy of this compound in improving outcomes for patients with heart failure due to its effects on calcium signaling pathways.

Summary Table of Biological Activities

Aplicaciones Científicas De Investigación

Neuroscience Research

ACPC has been extensively studied for its potential neuroprotective effects and its role as a modulator of neurotransmitter systems.

- Neuroprotective Agent : Research indicates that ACPC may protect neurons from excitotoxicity, which is associated with various neurodegenerative diseases. It has been shown to enhance neuronal survival in models of stroke and traumatic brain injury by modulating glutamate receptors and reducing oxidative stress .

- Cognitive Enhancement : ACPC has been investigated for its cognitive-enhancing properties. Studies suggest that it may improve learning and memory functions, making it a candidate for treating cognitive deficits associated with conditions like Alzheimer’s disease and schizophrenia .

Pharmaceutical Applications

The compound has garnered attention in the pharmaceutical industry for its potential therapeutic uses.

- Drug Development : As a building block in peptide synthesis, ACPC serves as an important intermediate in the development of novel drugs targeting various diseases, particularly those involving the central nervous system (CNS). Its unique structure allows for the modification of peptides to enhance their pharmacological profiles .

- Anticancer Research : Recent patents have described the use of ACPC derivatives in the treatment of cancers associated with mutant p53 proteins. These derivatives can potentially inhibit tumor growth by restoring normal p53 function or modulating related pathways .

Biochemical Reagent

In biochemistry, ACPC is utilized as a versatile reagent.

- Buffering Agent : Due to its zwitterionic nature, ACPC can act as an organic buffer in biological and biochemical applications. This property is particularly useful in maintaining pH stability during enzymatic reactions or cell culture processes .

- Synthesis of Peptides : ACPC is used in solid-phase peptide synthesis (SPPS) protocols due to its ability to form stable linkages with other amino acids. This application is crucial for producing peptides that can be used in drug development or as research tools .

Case Studies and Research Findings

Several studies have documented the efficacy and applications of ACPC:

Propiedades

IUPAC Name |

(2R)-2-amino-2-cyclohexylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-9(10,8(11)12)7-5-3-2-4-6-7;/h7H,2-6,10H2,1H3,(H,11,12);1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHAVOXTLCWUCQ-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](C1CCCCC1)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.